11-cis-Retinoic acid
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Overview
Description
11-cis-retinoic acid is the 11-cis-isomer of retinoic acid. It is a conjugate acid of an 11-cis-retinoate.
Scientific Research Applications
Role in Vision and Cellular Processes
11-cis-Retinoic acid, a derivative of Vitamin A, is significant in various biological processes, including vision and cellular differentiation. It is especially crucial in the visual cycle for photoreceptor cells in the retina. Studies have identified enzymes like RDH11–14, which have dual-substrate specificity, metabolizing both all-trans- and cis-retinols, and are involved in the production of 11-cis-retinal and all-trans-retinal in photoreceptor and retinal pigment epithelial cells (Haeseleer et al., 2002). Additionally, 11-cis-retinol dehydrogenase is known for its role in steroid metabolism and may be involved in the biosynthesis of both 9-cis-retinoic acid and dihydrotestosterone (Huang & Luu‐The, 2001).
Metabolic Pathways and Function
The metabolic pathways of retinoids, including this compound, are complex. The biosynthesis of active forms of retinoids like this compound is crucial for many physiological processes such as embryonic development, reproduction, and vision (Lidén & Eriksson, 2006). The enzyme 13‐cis isomerohydrolase, found in zebrafish brain, suggests a mechanism for the generation of endogenous 13‐cis retinoic acid, which may influence neuronal functions (Takahashi et al., 2011).
Retinoids in Gene Regulation
Retinoids like this compound affect gene expression through various retinoic acid receptors and retinoid X receptors. This mechanism of action is crucial in regulating cell proliferation and differentiation, making retinoids important therapeutic agents in oncology and dermatology (Connolly et al., 2013).
Implications in Neurobiology and Disease Treatment
Retinoids, including this compound, have been studied for their neurotrophic and chemotropic effects on cultured neurons, indicating a potential physiological role in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008). Also, the role of 13-cis-retinoic acid, an isomer of retinoic acid, in pediatric oncology, highlights the potential of retinoic acid isomers in cancer therapy (Armstrong et al., 2005).
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+ |
InChI Key |
SHGAZHPCJJPHSC-JPXMXQIXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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